REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.C(#N)C.[CH:12]1([C:18]2[CH:23]=[C:22]([CH:24]3[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]3)[CH:21]=[C:20]([CH:30]3[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31]3)[CH:19]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>C(Cl)Cl>[Br:1][C:19]1[C:20]([CH:30]2[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]2)=[CH:21][C:22]([CH:24]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]2)=[CH:23][C:18]=1[CH:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
15.7 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C1=CC(=CC(=C1)C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting crystal precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with acetonitrile and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1C1CCCCC1)C1CCCCC1)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |